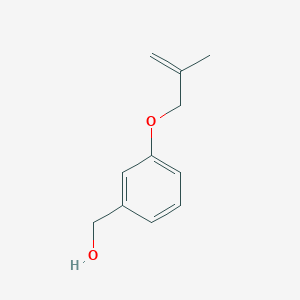

(3-((2-Methylallyl)oxy)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-methylprop-2-enoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,12H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOQHHOJBRMRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651100 | |

| Record name | {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-96-9 | |

| Record name | {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic analysis of (3-((2-Methylallyl)oxy)phenyl)methanol

An In-depth Technical Guide to the Spectroscopic Analysis of (3-((2-Methylallyl)oxy)phenyl)methanol

Foreword: The Imperative of Structural Elucidation

In the landscape of molecular sciences and drug development, the unambiguous characterization of a chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and structure dictate its function, reactivity, and therapeutic potential. This compound, a substituted benzyl alcohol derivative, presents a fascinating case study in structural analysis due to its combination of an aromatic ring, a primary alcohol, an ether linkage, and an alkene moiety. This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the spectroscopic techniques required to fully characterize this molecule. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we establish a self-validating system of analysis that ensures scientific integrity and provides a complete structural portrait.

Molecular Identity and Synthetic Context

Before delving into the analysis, it is crucial to understand the molecule's basic properties and its likely synthetic origin. This context is invaluable for predicting spectral features and anticipating potential impurities.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and common method for preparing an aryl ether of this type is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide.[5][6]

Plausible Reaction: 3-Hydroxybenzyl alcohol is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form a phenoxide. This nucleophile then attacks 3-chloro-2-methyl-1-propene (methallyl chloride), displacing the chloride and forming the ether bond.

Caption: Plausible synthetic workflow via Williamson ether synthesis.

Expert Insight: Understanding this synthesis is critical for the analyst. Potential impurities detectable by spectroscopy include unreacted 3-hydroxybenzyl alcohol, residual methallyl chloride, or by-products from elimination reactions. The presence of these species would introduce extraneous signals into the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for this compound and its residual proton signal (at δ 7.26 ppm) rarely interferes with aromatic signals.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7][8]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

Caption: Logical grouping of distinct proton environments in the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | t | 1H | Ar-H (C5) | The triplet arises from coupling to two adjacent aromatic protons. |

| ~ 6.90 | m | 2H | Ar-H (C4, C6) | These protons are in different environments but may overlap, resulting in a multiplet. |

| ~ 6.85 | s (or br d) | 1H | Ar-H (C2) | This proton is ortho to both substituents and may appear as a singlet or a narrow doublet. |

| ~ 5.02 | s | 1H | =CH ₂ (trans) | Vinylic protons on a terminal double bond often appear as distinct singlets if geminal coupling is small. |

| ~ 4.98 | s | 1H | =CH ₂ (cis) | The chemical non-equivalence of the two vinylic protons can lead to two separate signals. |

| ~ 4.65 | s | 2H | Ar-CH ₂-OH | Benzylic protons adjacent to an oxygen are deshielded. They are expected to be a singlet as there are no adjacent protons. |

| ~ 4.45 | s | 2H | O-CH ₂-C= | Protons on a carbon adjacent to both an ether oxygen and a double bond. Expected to be a singlet. |

| ~ 2.10 | br s | 1H | -OH | The chemical shift is variable and depends on concentration and solvent. It typically appears as a broad singlet due to hydrogen exchange. |

| ~ 1.80 | s | 3H | -CH ₃ | Allylic methyl protons. Appears as a singlet as there are no protons on the adjacent quaternary carbon. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's electronic environment, revealing functional groups and the overall carbon framework. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.

Experimental Protocol:

-

Sample and Solvent: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 or 125 MHz spectrometer. The reference is the CDCl₃ solvent signal itself, set to δ 77.16 ppm.[7][9]

-

DEPT (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, CH₃, and quaternary carbons.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 159.0 | C (Quaternary) | C -O (Aromatic) | The aromatic carbon directly attached to the ether oxygen is strongly deshielded. |

| ~ 142.5 | C (Quaternary) | C -CH₂OH (Aromatic) | The aromatic carbon bearing the hydroxymethyl group. |

| ~ 140.0 | C (Quaternary) | =C (CH₃) | The substituted carbon of the alkene double bond is deshielded. |

| ~ 129.5 | CH | Ar-C H | Aromatic methine carbon. |

| ~ 119.0 | CH | Ar-C H | Aromatic methine carbon. |

| ~ 114.0 | CH | Ar-C H | Aromatic methine carbon. |

| ~ 113.5 | CH | Ar-C H | Aromatic methine carbon. |

| ~ 113.0 | CH₂ | =C H₂ | The terminal carbon of the alkene double bond. |

| ~ 72.0 | CH₂ | O-C H₂-C= | The aliphatic carbon of the ether linkage. |

| ~ 65.0 | CH₂ | Ar-C H₂-OH | The benzylic carbon is deshielded by the adjacent oxygen. |

| ~ 19.5 | CH₃ | =C-C H₃ | The allylic methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.[10]

Experimental Protocol:

-

Sample Preparation: For a liquid sample, the easiest and most common method is Attenuated Total Reflectance (ATR). A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Caption: Standard workflow for acquiring an IR spectrum using ATR.

Predicted Key IR Absorptions:

| Frequency (cm⁻¹) | Intensity | Shape | Vibration | Functional Group |

| 3550–3200 | Strong | Broad | O-H stretch | Alcohol |

| 3100–3010 | Medium | Sharp | C-H stretch | Aromatic & Alkene |

| 2960–2850 | Medium | Sharp | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1650 | Medium | Sharp | C=C stretch | Alkene |

| 1600 & 1500 | Medium-Strong | Sharp | C=C stretch | Aromatic Ring |

| ~ 1250 | Strong | Sharp | C-O-C asymmetric stretch | Aryl Ether[10][11] |

| ~ 1050 | Strong | Sharp | C-O stretch | Primary Alcohol[12] |

| 900-675 | Strong | Sharp | C-H out-of-plane bend | Aromatic Substitution |

Expert Insight: The IR spectrum provides a rapid and definitive confirmation of the key functional groups. The broad O-H stretch is unmistakable for the alcohol. The strong band around 1250 cm⁻¹ is highly characteristic of the aryl-alkyl ether linkage, while the band near 1050 cm⁻¹ confirms the primary alcohol.[11][12]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Mass spectrometry bombards a molecule with energy (e.g., a beam of electrons in Electron Ionization, EI), causing it to ionize and break apart into characteristic fragments. By separating these ions based on their mass-to-charge ratio (m/z), MS provides the molecular weight and a fragmentation "fingerprint" that helps confirm the structure.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.

-

Analysis: Ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrum Fragmentation:

| m/z Value | Proposed Fragment | Rationale |

| 178 | [M]⁺ | Molecular Ion: Corresponds to the full molecular weight of C₁₁H₁₄O₂. |

| 160 | [M - H₂O]⁺ | Loss of water from the molecular ion, a common fragmentation for alcohols. |

| 147 | [M - CH₂OH]⁺ | Cleavage of the benzylic C-C bond, losing the hydroxymethyl radical. |

| 123 | [M - C₄H₇]⁺ | Cleavage of the ether C-O bond, losing the methallyl radical (55 Da). |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, forming the hydroxy-tropylium ion or a related stable cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a classic fragment for benzyl-containing compounds, formed after loss of the ether group. |

| 79 | [C₆H₇]⁺ | A characteristic fragment of benzyl alcohols, resulting from the loss of CO from the m/z 107 ion.[16] |

| 55 | [C₄H₇]⁺ | The methallyl cation, formed by cleavage of the ether bond. |

Trustworthiness Check: The presence of the correct molecular ion peak at m/z 178 is the first critical validation point. The subsequent fragmentation pattern, particularly the appearance of ions at m/z 123, 107, and 55, provides interlocking evidence that confirms the presence and connectivity of the benzyl alcohol and methallyl ether components.

Conclusion: A Triad of Analytical Certainty

The spectroscopic analysis of this compound is a clear demonstration of the power of a multi-technique approach.

-

NMR Spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of every atom in the molecule.

-

Infrared Spectroscopy provides rapid and definitive evidence for the presence of the critical alcohol, ether, alkene, and aromatic functional groups.

-

Mass Spectrometry confirms the exact molecular weight and provides a fragmentation pattern consistent with the proposed structure, serving as a final verification of the molecular identity.

Together, these three techniques form a self-validating system. Each method provides a unique and orthogonal dataset, and their collective agreement provides the highest level of confidence in the structure and purity of the compound. For any researcher or drug development professional, mastering the application and interpretation of these core spectroscopic methods is essential for ensuring the integrity and reproducibility of their scientific work.

References

- Das, A. K., & Laskar, M. A. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.

- Shrivastava, V. S., & Singh, P. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 28065549, this compound. [Link]

- Royal Society of Chemistry. (2021). Supporting Information for a related publication showing typical NMR reporting standards.

- Zhang, Y., & Li, Y. (2012). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. International Conference on Biomedical Engineering and Biotechnology.

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

MolPort. (n.d.). {3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

University of California, Davis. (n.d.). Phenylmethanol IR Spectrum. Chem 3B Library of Spectra. [Link]

- Bruker. (n.d.). Supporting Information: An Electrochemical Selenofunctionalization of Unactivated Alkenes: Access to β-Hydroxy-Selenides.

Sources

- 1. 38002-96-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C11H14O2 | CID 28065549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. {3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol | 38002-96-9 | Buy Now [molport.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Phenylmethanol [applets.kcvs.ca]

- 13. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. ewai-group.com [ewai-group.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-((2-Methylallyl)oxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound (3-((2-Methylallyl)oxy)phenyl)methanol. As a key analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the acquisition, interpretation, and application of NMR data for this specific molecule, which possesses functionalities relevant to medicinal chemistry and materials science.

Theoretical Framework: Understanding the NMR Signature of this compound

This compound is a molecule characterized by three key structural motifs: a meta-substituted benzene ring, a benzylic alcohol, and a methallyl ether. The interplay of these functional groups dictates the electronic environment of each proton and carbon atom, resulting in a unique and predictable NMR fingerprint.

-

The Aromatic Region: The meta-substitution pattern of the benzene ring is expected to produce a complex set of signals in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm). The electron-donating nature of the ether oxygen and the electron-withdrawing character of the hydroxymethyl group will influence the chemical shifts of the aromatic protons.

-

The Benzylic Alcohol Moiety: The benzylic protons (-CH₂OH) are anticipated to appear as a singlet in the ¹H NMR spectrum, typically in the range of δ 4.5-5.0 ppm. The adjacent hydroxyl proton (-OH) may present as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. In the ¹³C NMR spectrum, the benzylic carbon will exhibit a characteristic signal around δ 60-70 ppm.

-

The Methallyl Ether Group: This portion of the molecule contains several distinct proton environments: the allylic methylene protons (-OCH₂-), the vinylic protons (=CH₂), and the methyl protons (-CH₃). The allylic methylene protons will likely appear as a singlet around δ 4.4-4.6 ppm. The two vinylic protons are diastereotopic and are expected to resonate as two distinct singlets or narrowly split multiplets in the δ 4.9-5.1 ppm region. The methyl group will give rise to a singlet at approximately δ 1.8 ppm.

Predicted NMR Data

While a publicly available, experimentally verified spectrum for this compound is not readily found in the searched databases, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be synthesized from the analysis of structurally analogous compounds. The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~6.95 | m | 2H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~5.10 | s | 1H | =CH₂ |

| ~5.00 | s | 1H | =CH₂ |

| ~4.65 | s | 2H | Ar-CH₂OH |

| ~4.45 | s | 2H | -OCH₂- |

| ~1.90 | s (br) | 1H | -OH |

| ~1.80 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~158.5 | Ar-C-O |

| ~142.0 | Ar-C-CH₂OH |

| ~140.5 | C(CH₃)=CH₂ |

| ~129.5 | Ar-CH |

| ~119.0 | Ar-CH |

| ~114.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~112.5 | C(CH₃)=CH₂ |

| ~72.0 | -OCH₂- |

| ~65.0 | Ar-CH₂OH |

| ~19.5 | -CH₃ |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Spectral Width: A range of 0 to 220 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the central peak of the CDCl₃ multiplet at δ 77.16 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify and label the chemical shifts of all peaks in both spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (3-((2-Methylallyl)oxy)phenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (3-((2-Methylallyl)oxy)phenyl)methanol, a molecule incorporating both an aromatic alcohol and an allyl ether moiety. The structural characterization of such compounds is critical in various fields, including synthetic chemistry, drug development, and materials science. This document outlines optimized methodologies, from sample preparation to advanced data interpretation, leveraging high-resolution mass spectrometry (HRMS). We delve into the rationale behind selecting appropriate ionization techniques, detail predictable fragmentation pathways, and present validated experimental protocols. The guide is intended for researchers, scientists, and professionals who require robust and reliable analytical strategies for the characterization of complex organic molecules.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ) presents a unique analytical challenge due to its dual functionality. The presence of a polar benzylic alcohol and a less polar methylallyl ether group dictates a nuanced approach to its analysis. Mass spectrometry (MS) stands as the premier technique for its definitive identification and structural elucidation, offering unparalleled sensitivity and specificity. Accurate mass measurement confirms elemental composition, while tandem mass spectrometry (MS/MS) provides a detailed fragmentation fingerprint, confirming connectivity and structural integrity. This guide establishes a self-validating system for the analysis of this compound, ensuring scientific rigor and trustworthy results.

Foundational Strategy: Instrumentation and Ionization

The selection of the appropriate instrumentation is the cornerstone of a successful analysis. For a molecule of this nature, a hybrid high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Quadrupole-Orbitrap system, is strongly recommended.[1][2] These instruments provide the sub-ppm mass accuracy necessary for unambiguous elemental composition assignment and the high resolution to distinguish isobaric interferences.[3][4]

The Ionization Interface: ESI vs. APCI

The interface between liquid chromatography (LC) and the mass spectrometer is the ionization source, which converts the neutral analyte into gas-phase ions. The choice of ionization technique is critical and depends on the analyte's physicochemical properties.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and thermally labile molecules.[5][6] It generates ions directly from solution, typically producing protonated molecules [M+H]⁺ with minimal in-source fragmentation.[6] Given the hydroxyl group in this compound, ESI is a primary candidate, as the alcohol moiety facilitates protonation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for moderately polar to non-polar compounds that are thermally stable.[7][8] The analyte is first vaporized and then ionized through gas-phase reactions with reagent ions generated from the solvent via a corona discharge.[9] This can result in the formation of [M+H]⁺ ions or, in some cases, radical cations (M⁺•).[9] For the target molecule, APCI offers a robust alternative to ESI, particularly if chromatographic conditions utilize less polar mobile phases.[10]

Recommendation: While both techniques are viable, ESI in positive ion mode is the preferred starting point due to the presence of the readily protonated alcohol functional group. This approach is most likely to yield a stable and abundant precursor ion ([M+H]⁺) for subsequent MS/MS analysis.

Experimental Design: A Validated Protocol

The following protocols are designed to be a self-validating system, where the combination of chromatographic separation and high-resolution mass analysis provides a multi-layered confirmation of the analyte's identity and purity.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of LC-MS grade methanol to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile (both LC-MS grade) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte in the ESI source.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

LC-MS/MS System Parameters

Effective chromatographic separation is crucial to isolate the target analyte from potential isomers, impurities, or degradation products before it enters the mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Rationale |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides necessary separation efficiency and compatibility with MS. |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Standard for retaining and separating moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier to promote ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions | A standard gradient to elute compounds of moderate polarity. |

| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column, ensuring good peak shape and ESI efficiency. |

| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak symmetry. |

| Injection Vol. | 5 µL | A typical volume to achieve good sensitivity without overloading the column. |

Table 2: Mass Spectrometry Parameters (Q-TOF or Orbitrap)

| Parameter | Value | Rationale |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Targets the formation of the protonated molecule [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Source Temp. | 120 °C | Aids in desolvation of the ESI droplets. |

| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation before ions enter the mass analyzer. |

| Desolvation Gas | Nitrogen, Flow: 600 L/hr | Assists in droplet desolvation. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most abundant precursor ions. |

| Collision Energy | Ramped 10-40 eV | A range of energies ensures the capture of both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum. |

Experimental Workflow Diagram

The overall analytical process follows a logical sequence from sample preparation to final data interpretation.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Data Analysis: Deciphering the Mass Spectrum

Full Scan (MS1) Spectrum: The Precursor Ion

In the full scan MS spectrum, the primary goal is to identify the protonated molecule, [M+H]⁺. The high-resolution instrument will provide an accurate mass measurement that can be used to confirm the elemental formula.

Table 3: Expected Precursor Ions for C₁₁H₁₄O₂

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 179.1067 |

| [M+Na]⁺ | 201.0886 |

| [M+K]⁺ | 217.0625 |

The observation of a peak at m/z 179.1067 with an accuracy of <5 ppm provides strong evidence for the presence of the target compound.

Tandem MS (MS/MS) Spectrum: Structural Fingerprinting

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 179.1067) will induce fragmentation at the molecule's weakest bonds. The resulting fragment ions create a unique fingerprint that confirms the compound's structure. Aromatic alcohols and ethers have well-documented fragmentation patterns.[11][12]

Key Fragmentation Pathways:

-

Loss of Water (H₂O): A characteristic fragmentation for alcohols, where the benzylic alcohol loses a molecule of water.[13] This results in a highly stable, conjugated carbocation.

-

Cleavage of the Ether Bond: The C-O bond of the ether is a likely site of cleavage. This can lead to the loss of the neutral 2-methylallyl group (C₄H₇) or the entire 2-methylallyloxy radical.

-

Loss of the 2-Methylpropene: A common pathway for allyl ethers can involve rearrangement and loss of a neutral alkene.

Table 4: Predicted Major Fragments of [C₁₁H₁₅O₂]⁺ (m/z 179.1067)

| Fragment Ion (m/z) | Proposed Formula | Description of Loss |

|---|---|---|

| 161.0961 | [C₁₁H₁₃O]⁺ | Neutral loss of H₂O (18.0106 Da) |

| 123.0441 | [C₇H₇O₂]⁺ | Loss of 2-methylpropene (C₄H₈, 56.0626 Da) |

| 107.0491 | [C₇H₇O]⁺ | Cleavage of the ether bond and loss of the C₄H₈O fragment |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment for benzyl-containing compounds |

| 57.0704 | [C₄H₉]⁺ | 2-methylallyl cation |

Proposed Fragmentation Pathway Diagram

The relationships between the precursor and fragment ions can be visualized to understand the dissociation cascade.

Caption: Proposed MS/MS fragmentation pathways for protonated this compound.

Conclusion

This guide provides a robust and scientifically grounded methodology for the mass spectrometric analysis of this compound. By employing high-resolution LC-MS/MS with electrospray ionization, researchers can achieve unambiguous identification and detailed structural confirmation. The combination of accurate mass measurement of the precursor ion and the diagnostic fragmentation patterns from MS/MS analysis constitutes a self-validating system, ensuring the highest level of confidence in the analytical results. This comprehensive approach is essential for quality control, impurity profiling, and advanced research applications in the chemical and pharmaceutical sciences.

References

-

Makarov, A. (2006). Orbitrap mass analyzer--overview and applications in proteomics. Proteomics, 6 Suppl 2, 16-21. [Link]

-

National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Florida State University. [Link]

-

Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]

-

Lin, T. E., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(8), 1390-1400. [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX Media Group. [Link]

-

MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Metware Biotechnology. [Link]

-

B. A. Thomson, et al. (2005). Atmospheric Pressure Photoionization for Ionization of Both Polar and Nonpolar Compounds in Reversed-Phase LC/MS. Analytical Chemistry, 77(1), 225-233. [Link]

-

Wikipedia. (n.d.). Orbitrap. [Link]

-

Chemistry For Everyone. (2023, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube. [Link]

-

Lin, T. E., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(8), 1390-1400. [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]

-

LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. LCGC North America. [Link]

-

Zubarev, R. A., & Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry, 85(11), 5288–5296. [Link]

-

Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. [Link]

-

Blair, S. M., et al. (2000). Metal Complexation of Thiacrown Ether Macrocycles by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(11), 2563-2572. [Link]

-

Persee General. (n.d.). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

-

University of Wisconsin–Madison. (n.d.). Application of the Orbitrap Mass Analyzer to Targeted Proteomics and Gas Chromatography/Mass Spectrometry of Small Molecules. [Link]

-

Aczel, T., & Lumpkin, H. E. (1961). Correlation of mass spectra with structure in aromatic oxygenated compounds. Aromatic alcohols and phenols. Analytical Chemistry, 33(3), 386-391. [Link]

-

YouTube. (2019, February 12). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

-

Brooks, C. J. W., & Cole, W. J. (1977). Evaluation of Allyldimethylsilyl Ethers as Steroid Derivatives for Gas Chromatography - Mass Spectrometry. Journal of Chromatographic Science, 15(10), 438-440. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. [Link]

-

Phillipou, G. (1976). Allyldimethylsilyl ethers. New derivatives for the analysis of steroids by gas chromatography-mass spectrometry. Journal of Chromatography A, 129, 384-386. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Ovid. (n.d.). Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2021, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. [Link]

-

PubChem. (n.d.). (3-(Allyloxy)phenyl)methanol. National Center for Biotechnology Information. [Link]

-

OpenStax. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

University of Puget Sound. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

National Institutes of Health. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. National Center for Biotechnology Information. [Link]

-

Shimadzu. (n.d.). LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

-

MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

-

ResearchGate. (2021, January-March). CHEMICAL PROFILE BY LC-MS ANALYSIS FROM THE SELECTED FRACTION OF METHANOL EXTRACT OF Syzygium malaccense. [Link]

-

National Institutes of Health. (n.d.). (2-Methylphenyl)(phenyl)methanol. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2022, May 19). Targeted LC-MS/MS-based metabolomics and lipidomics on limited hematopoietic stem cell numbers. National Center for Biotechnology Information. [Link]

Sources

- 1. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 8. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide on the Crystal Structure of (3-((2-Methylallyl)oxy)phenyl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration into the crystal structure of (3-((2-Methylallyl)oxy)phenyl)methanol. The content herein is structured to provide not just a static description of the molecule's solid-state architecture, but to deliver actionable insights into the experimental rationale and methodological nuances that underpin such a structural determination.

Foundational Principles: The Imperative of Structural Knowledge

In the realm of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function and properties.[1] Knowledge of the precise atomic arrangement within a crystal lattice provides invaluable information on intermolecular interactions, conformational preferences, and potential binding modes.[1][2] this compound, with its combination of an aromatic core, a flexible ether linkage, a hydrogen-bonding hydroxyl group, and a reactive allyl moiety, represents a scaffold of significant interest for the development of novel therapeutic agents and functional materials.

Synthesis and Crystallization: From Blueprint to Single Crystal

The journey to elucidating a crystal structure commences with the synthesis of high-purity material, as the quality of the resulting crystals is directly contingent on the purity of the compound.

Synthetic Strategy: The Williamson Ether Synthesis

A reliable and well-established method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the deprotonated phenolic hydroxyl of (3-hydroxyphenyl)methanol.

Reaction Scheme:

(3-Hydroxyphenyl)methanol + 3-chloro-2-methyl-1-propene → this compound

-

Rationale for Component Selection:

-

(3-Hydroxyphenyl)methanol: Serves as the foundational aromatic and alcohol-containing precursor.

-

3-chloro-2-methyl-1-propene: Acts as the electrophile to introduce the 2-methylallyl group.

-

Base (e.g., Potassium Carbonate): A mild base is typically employed to deprotonate the phenol, initiating the reaction.

-

Solvent (e.g., Acetone or Acetonitrile): An inert polar aprotic solvent is chosen to facilitate the reaction while minimizing side products.

-

Protocol for Synthesis

-

To a stirred solution of (3-hydroxyphenyl)methanol in acetone, add potassium carbonate.

-

Add 3-chloro-2-methyl-1-propene to the mixture.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography.

-

Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.

-

Purify the crude product via column chromatography to yield pure this compound.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical, and often empirical, step. Several techniques can be employed, with the choice depending on the compound's solubility and thermal stability.

Table 1: Overview of Crystallization Techniques

| Method | Principle | Advantages | Disadvantages |

| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Simple, requires minimal equipment. | Can lead to the formation of multiple small crystals. |

| Vapor Diffusion | Controlled diffusion of a miscible "anti-solvent" vapor into a solution of the compound. | Offers fine control over the rate of crystal growth. | Requires careful selection of solvent/anti-solvent pairs. |

| Cooling | Reducing the temperature of a saturated solution to decrease solubility. | Effective for compounds with a steep solubility curve. | May induce rapid precipitation instead of slow crystallization. |

Diagram 1: Workflow for Synthesis and Crystallization

Caption: From synthesis to single crystals.

X-ray Crystallography: Deciphering the Molecular Architecture

X-ray crystallography stands as the definitive method for determining the atomic-level structure of a crystalline solid.[1]

Data Acquisition

A suitable single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern produced is recorded as the crystal is rotated.

Table 2: Typical Data Collection Parameters

| Parameter | Setting | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for organic molecules. |

| Temperature | 100 K | Minimizes thermal vibrations, leading to a more precise structure. |

| Detector | CCD or CMOS | Efficiently captures diffraction data. |

Structure Solution and Refinement

The collected diffraction data are processed to solve and refine the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of all atoms within the asymmetric unit.

Diagram 2: The Crystallographic Workflow

Caption: The path from diffraction to structure.

Structural Analysis of this compound

While a specific, publicly available crystal structure for this exact molecule is not available, we can infer its likely structural characteristics based on related compounds and the principles of supramolecular chemistry.[3][4]

Molecular Conformation

The molecule possesses several rotatable bonds, leading to conformational flexibility. The torsion angles about the C(aryl)-O, O-C(allyl), and C(aryl)-C(methanol) bonds will dictate the overall shape of the molecule in the solid state.

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of molecules in the crystal is governed by a network of intermolecular interactions.[2][4] For this compound, the following interactions are anticipated to be significant:

-

O-H···O Hydrogen Bonds: The hydroxyl group of the methanol moiety is a strong hydrogen bond donor and can interact with the ether oxygen or the hydroxyl oxygen of a neighboring molecule, likely forming chains or dimeric motifs.[5]

-

C-H···π Interactions: The C-H bonds of the allyl group or the aromatic ring can interact with the π-electron system of an adjacent phenyl ring.[4]

-

π-π Stacking: The aromatic rings may engage in offset or face-to-face π-π stacking, contributing to the overall stability of the crystal packing.

Diagram 3: Potential Intermolecular Interactions

Caption: Key intermolecular interactions.

Anticipated Crystallographic Parameters

Based on the analysis of similar structures, such as substituted phenols and phenyl methanol derivatives, the compound is likely to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic).[3][5][6]

Table 3: Representative Crystallographic Data for a Phenyl Methanol Derivative[5]

| Parameter | Phenyl(pyridin-2-yl)methanol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z | 4 |

Implications for Drug Development and Materials Science

The detailed structural information obtained from the crystal structure of this compound has several important applications:

-

Rational Drug Design: The three-dimensional structure can be used as a starting point for the design of new molecules with improved binding affinity to biological targets.[1]

-

Polymorph Screening: Understanding the crystal packing of the parent compound is essential for identifying and characterizing different polymorphic forms, which can have significant impacts on the physicochemical properties of a drug substance.

-

Structure-Property Relationships: The crystal structure provides a basis for understanding and predicting the macroscopic properties of the material, such as solubility, melting point, and mechanical stability.[1]

Conclusion

The elucidation of the crystal structure of this compound is a multifaceted process that integrates synthetic chemistry, crystallization science, and X-ray diffraction analysis. The resulting structural data provides a wealth of information that is not only of fundamental scientific interest but also has significant practical implications for the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of the key principles and methodologies involved in such an investigation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 5. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Quantum chemical calculations for (3-((2-Methylallyl)oxy)phenyl)methanol

An In-Depth Technical Guide to the Quantum Chemical Calculation of (3-((2-Methylallyl)oxy)phenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a molecule featuring a benzylic alcohol and an aryl ether moiety. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals seeking to elucidate the electronic structure, reactivity, and spectroscopic properties of this and structurally related compounds. By leveraging Density Functional Theory (DFT), this guide outlines a self-validating protocol from initial structure preparation to the analysis of complex molecular properties, including optimized geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP). The causality behind methodological choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Scientific Imperative

This compound (CAS No. 38002-96-9) is a bifunctional organic molecule incorporating both a reactive benzylic alcohol and a flexible aryl ether linkage.[1] Such motifs are prevalent in medicinal chemistry, natural products, and materials science. The benzylic alcohol group is a common site for metabolic oxidation and a key handle for synthetic transformations, while the aryl ether bond influences conformational flexibility and electronic properties.[2][3]

Understanding the molecule's intrinsic properties at a quantum-mechanical level is paramount for predicting its behavior. For instance, its reactivity, stability, and interaction with biological targets are governed by its electronic structure. Quantum chemical calculations provide a powerful, non-empirical tool to probe these characteristics, offering insights that can guide rational drug design, catalyst development, and the prediction of spectroscopic signatures.[4] This guide establishes a robust computational workflow for achieving these goals.

Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for systems with dozens of atoms.

2.1 The B3LYP Functional and 6-311G(d,p) Basis Set: A Justified Choice

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in calculating the geometries and electronic properties of organic molecules.[6][7][8] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects compared to pure DFT functionals, crucial for aromatic and ether systems.[9]

-

Basis Set - 6-311G(d,p): A basis set is the set of mathematical functions used to construct molecular orbitals. The 6-311G(d,p) basis set, a Pople-style basis set, is chosen for its flexibility and accuracy.

-

6-311G: This indicates a triple-zeta valence representation, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

-

(d,p): These are polarization functions. The 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms allow the orbitals to change shape and direction, which is critical for accurately modeling bonding environments, especially in strained or sterically hindered systems and for describing the polar C-O and O-H bonds.[6][7]

-

Computational Workflow and Protocols

A successful computational study follows a logical progression of steps, where the results of each step validate the next. The workflow described below ensures a rigorous and verifiable analysis.

Caption: Computational workflow for quantum chemical analysis.

3.1 Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is foundational; an accurately optimized geometry is a prerequisite for all subsequent property calculations.

Objective: To find the lowest energy conformation (the global minimum) of the molecule on the potential energy surface and to confirm it is a true minimum.

Software: Gaussian 09/16, ORCA, or GAMESS.

Methodology:

-

Structure Input:

-

Draw the 2D structure of this compound and convert it to a preliminary 3D structure using software like Avogadro or GaussView.

-

Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, .xyz).

-

-

Input File Creation (Gaussian Example):

-

%nprocshared and %mem specify computational resources.

-

#p is the route section command.

-

B3LYP/6-311G(d,p) specifies the chosen method and basis set.

-

Opt is the keyword for geometry optimization.

-

Freq is the keyword to perform a frequency calculation immediately following the optimization, using the same level of theory.

-

0 1 represents the charge (0) and spin multiplicity (1 for a singlet state).

-

-

Execution and Verification:

-

Run the calculation.

-

Upon completion, verify that the optimization converged successfully (look for "Normal termination" in the output file).

-

Crucially, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further conformational searching or geometry adjustment.

-

3.2 Protocol 2: Electronic Property Analysis

Objective: To calculate and analyze the frontier molecular orbitals and molecular electrostatic potential to understand reactivity.

Methodology:

-

Use Optimized Geometry: This calculation must be performed on the successfully optimized and frequency-verified geometry from Protocol 1.

-

Input File Creation (Gaussian Example):

-

Pop=NBO requests a Natural Bond Orbital analysis, which provides insights into charge distribution.

-

Geom=AllCheck and Guess=Read are efficiency commands that read the geometry and wavefunction from the checkpoint file (.chk) of the previous optimization run, avoiding re-calculation.

-

-

Analysis:

-

Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using software like GaussView or Avogadro. The HOMO represents the region most likely to donate electrons (nucleophilic), while the LUMO represents the region most likely to accept electrons (electrophilic).

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface. This surface is colored based on the electrostatic potential. Red regions (negative potential) indicate areas of high electron density, susceptible to electrophilic attack (e.g., around the oxygen atoms). Blue regions (positive potential) indicate areas of low electron density, susceptible to nucleophilic attack (e.g., around the hydroxyl proton).

-

Anticipated Results and Interpretation

While this guide does not present novel research, it outlines the expected outcomes and their scientific interpretation.

4.1 Optimized Geometry

The optimization will yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer. This data can be presented in a table for clarity.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Description | Expected Value (Å or °) | Significance |

|---|---|---|---|

| C-O (ether) | Bond length of the aryl ether | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the aromatic ring. |

| C-O (alcohol) | Bond length of the benzylic alcohol | ~1.43 Å | Typical C-O single bond length. |

| O-H | Bond length of the hydroxyl group | ~0.96 Å | Standard O-H bond length. |

| C-C-O-H | Dihedral angle | Varies | Determines the orientation of the hydroxyl group relative to the phenyl ring, affecting hydrogen bonding potential. |

4.2 Vibrational Analysis

The frequency calculation provides a theoretical infrared (IR) spectrum. Key vibrational modes can be used to confirm structural features.

Table 2: Key Calculated Vibrational Frequencies (Illustrative)

| Frequency (cm⁻¹) | Assignment | Expected Intensity | Significance |

|---|---|---|---|

| ~3600 | O-H Stretch | Strong, Sharp | Confirms the presence of the alcohol functional group. In condensed phases, this would be broadened due to hydrogen bonding. |

| ~3050 | Aromatic C-H Stretch | Medium | Characteristic of the phenyl ring. |

| ~2950 | Aliphatic C-H Stretch | Medium | From the methyl and methylene groups of the 2-methylallyl moiety. |

| ~1600 | C=C Stretch (Aromatic) | Strong | Confirms the aromatic ring structure. |

| ~1250 | C-O Stretch (Aryl Ether) | Strong | Characteristic of the Ar-O-C linkage. |

4.3 Frontier Molecular Orbitals (FMOs) and Reactivity

-

HOMO: The HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the ether linkage, due to the electron-donating effect of the oxy group and the high energy of the oxygen lone pairs. This indicates that the molecule will likely act as a nucleophile at the aromatic ring in electrophilic aromatic substitution reactions.

-

LUMO: The LUMO is anticipated to be distributed across the aromatic ring's antibonding π* system.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. DFT calculations provide a quantitative value for this gap.[6]

4.4 Molecular Electrostatic Potential (MEP)

The MEP map will visually confirm the centers of reactivity.

-

Most Negative Potential (Red): Expected around the oxygen atoms of the ether and alcohol groups, making them the primary sites for interaction with electrophiles or for hydrogen bonding.

-

Most Positive Potential (Blue): Expected around the hydrogen atom of the alcohol group, identifying it as the most acidic proton and the likely site for interaction with nucleophiles or bases.

Caption: Logical relationships of calculated electronic properties.

Conclusion

This guide provides a standardized and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain reliable and predictive insights into the molecule's structure, stability, and reactivity. The emphasis on methodological justification and result verification ensures that the computational data generated is robust and suitable for guiding further experimental and theoretical investigations in drug discovery and materials science.

References

-

Mullin, R. S., & Ermler, W. C. (2023). Theoretical and computational study of benzenium and toluenium isomers. Frontiers in Chemistry, 11, 1253599. [Link]

-

Hamada, N. M. M., Moghazy, Y. M., Fathalla, M. F., Elmarassi, Y. R., & Hamed, E. A. (2019). Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research, 11(08), 6398-6428. [Link]

-

Paz, J. L., Varela, J. A., & García-Rodeja, G. (2020). Computational insights into the oxidation of mono- and 1,4 disubstituted arenes by the Toluene Dioxygenase enzymatic complex. ResearchGate. [Link]

-

Hamed, E. A., Moghazy, Y. M., Fathalla, M. F., Elmarassi, Y. R., & Hamada, N. M. M. (2020). SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF SOME ARYL 1-(2,4- DINITRONAPHTHYL) ETHERS AND AMINES. ResearchGate. [Link]

-

Farkas, B., & Tárkányi, G. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry, 86(3), 2416–2425. [Link]

-

Mullin, R. S., & Ermler, W. C. (2023). Theoretical and computational study of benzenium and toluenium isomers. ResearchGate. [Link]

-

Mullin, R. S., & Ermler, W. C. (2023). Theoretical and computational study of benzenium and toluenium isomers. PubMed. [Link]

-

Ahmed, S., Das, A., & Talukdar, D. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(47), 30589–30602. [Link]

-

National Center for Biotechnology Information. (n.d.). (3-(Allyloxy)phenyl)methanol. PubChem. Retrieved January 22, 2026, from [Link]

-

Trung, N. Q., & Nam, P. C. (2022). Calculating bond dissociation energies of X–H (X=C, N, O, S) bonds of aromatic systems via density functional theory: A detailed comparison of methods. Royal Society Open Science, 9(4), 220177. [Link]

-

Tzirakis, M. D., & Orfanopoulos, M. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6692-6696. [Link]

-

H-C, P., & Prendergast, D. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. ACS Central Science, 6(11), 1892-1903. [Link]

-

Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. [Link]

-

Li, D., Wang, L., & Zhang, J. (2018). Efficient and Selective Photocatalytic Oxidation of Benzylic Alcohols with Hybrid Organic–Inorganic Perovskite Materials. ACS Energy Letters, 3(3), 689–695. [Link]

-

KALYANASUNDARAM, K. (1984). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. Tetrahedron Letters, 25(48), 5517-5520. [Link]

-

Tzirakis, M. D., & Orfanopoulos, M. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. ResearchGate. [Link]

Sources

- 1. 38002-96-9|this compound|BLD Pharm [bldpharm.com]

- 2. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research [journalcra.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Stability of (3-((2-Methylallyl)oxy)phenyl)methanol

Introduction

In the landscape of pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox; it is a cornerstone of process safety, product quality, and shelf-life determination. Uncontrolled thermal events can lead to catastrophic failures in manufacturing, while subtle degradation can compromise the efficacy and safety of the final drug product. This guide provides an in-depth analysis of the thermal stability of (3-((2-Methylallyl)oxy)phenyl)methanol, a molecule possessing a unique combination of a benzyl alcohol and a substituted aryl allyl ether moiety.

Our investigation will not only outline the potential thermal liabilities inherent in its structure but will also detail a robust, multi-technique analytical strategy for its characterization. As Senior Application Scientists, we emphasize the causality behind our experimental choices, ensuring that the presented protocols are not just procedural but are self-validating systems for generating reliable and actionable data for researchers, scientists, and drug development professionals.

Theoretical Framework: Unveiling Potential Thermal Liabilities

The thermal behavior of this compound is primarily dictated by its two key functional groups: the aryl methylallyl ether and the benzyl alcohol. A proactive analysis of these structures allows us to predict the most likely degradation pathways.

The Dominant Pathway: The Claisen Rearrangement

The most significant and lowest-energy thermal transformation anticipated for this molecule is the[1][1]-sigmatropic rearrangement known as the Claisen rearrangement. This reaction is characteristic of aryl allyl ethers and typically proceeds through a concerted, six-membered cyclic transition state when heated.[2][3] The reaction is intramolecular and does not require any reagents, only thermal energy.

For this compound, the rearrangement would involve the migration of the 2-methylallyl group from the ether oxygen to an ortho position on the benzene ring. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenol ring, yielding an ortho-substituted allylphenol.[4][5][6] Given the substitution pattern, two potential ortho products can be formed.

Caption: Proposed Claisen Rearrangement of the Target Molecule.

Secondary Degradation Pathways

Beyond the Claisen rearrangement, other higher-energy degradation pathways may become relevant, particularly at elevated temperatures:

-

Ether Cleavage: At significantly higher temperatures, homolytic or heterolytic cleavage of the C-O ether bonds can occur, potentially generating phenolic and various allyl radical or ionic species.[7][8][9]

-

Benzyl Alcohol Decomposition: The benzyl alcohol moiety can undergo oxidation to an aldehyde or carboxylic acid, especially in the presence of an oxidant. It can also undergo dehydration to form oligomeric or polymeric species.[10][11]

-

Oxidative Degradation: In the presence of air, the allyl group and the aromatic ring are susceptible to oxidation, which can be a highly exothermic process.[12]

A Multi-Faceted Analytical Strategy for Thermal Hazard Assessment

No single technique can provide a complete picture of thermal stability. We advocate for a tiered approach utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This strategy allows for a comprehensive evaluation from initial mass loss to the quantitative assessment of thermal and pressure hazards.

Sources

- 1. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. Video: [3,3] Sigmatropic Rearrangement of Allyl Vinyl Ethers: Claisen Rearrangement [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 9. Allyl Ethers [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

A Robust Protocol for the Synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol via Williamson Ether Synthesis

Application Note: A-WES-038

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol, a valuable building block in pharmaceutical and materials science research. The method utilizes the classic Williamson ether synthesis, a reliable and versatile approach for forming ether linkages.[1][2] This guide is designed for researchers and drug development professionals, offering in-depth explanations of reagent choices, reaction mechanisms, and step-by-step procedures to ensure reproducible and high-yield results. The protocol employs 3-hydroxybenzyl alcohol and 2-methylallyl chloride as starting materials, with potassium carbonate as a mild and effective base in a polar aprotic solvent.

Introduction and Scientific Rationale

The Williamson ether synthesis is a cornerstone of modern organic chemistry, prized for its broad scope and reliability in constructing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] In the context of this protocol, the synthesis involves two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol is deprotonated by a base to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide attacks the primary alkyl halide, 2-methylallyl chloride (methallyl chloride), displacing the chloride leaving group to form the desired aryl allyl ether linkage.[1]

Causality Behind Experimental Choices:

-

Substrate Selection: The reaction is designed with a phenoxide as the nucleophile and a primary alkyl halide as the electrophile. This configuration is optimal for the SN2 pathway, as primary halides are highly susceptible to backside attack and minimize the competing E2 elimination side reaction that is prevalent with secondary and tertiary halides.[1][2][4]

-

Base Selection (K₂CO₃): While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is selected for this protocol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols, allowing for the use of milder bases.[5][6] K₂CO₃ is sufficient to deprotonate the phenol, offering a superior safety profile, lower cost, and easier handling compared to the highly reactive and moisture-sensitive NaH.[5]

-

Solvent Selection (Acetone): A polar aprotic solvent such as acetone (or DMF, acetonitrile) is crucial.[2][5] These solvents effectively solvate the potassium counter-ion but do not form a strong hydrogen-bonding shell around the phenoxide nucleophile, thus preserving its reactivity and accelerating the rate of the SN2 reaction.[5]

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Cat. No. |

| 3-Hydroxybenzyl alcohol | ≥98% | Sigma-Aldrich | H13407 |

| 2-Methylallyl chloride | 95% | Sigma-Aldrich | M26600 |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | P208 |

| Acetone, ACS Grade | ≥99.5% | VWR | BDH1101 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | BDH1121 |

| Hexanes | ACS Grade | VWR | BDH1129 |

| Deionized Water | --- | --- | --- |

| Brine (Saturated NaCl solution) | --- | --- | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | S421 |

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | --- | --- |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel (250 mL), rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), and standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzyl alcohol (1.24 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

-

Solvent Addition: Add 40 mL of acetone to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Alkylating Agent Addition: To the stirring suspension, add 2-methylallyl chloride (1.1 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe over 5 minutes.

-

Reaction and Monitoring: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.[7]

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

Analysis: Spot the starting material (3-hydroxybenzyl alcohol), a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot is fully consumed (typically 4-6 hours).[8][9]

-

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the inorganic solids (K₂CO₃ and KCl) by vacuum filtration, washing the solid cake with a small amount of acetone (2 x 10 mL).

-

Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting crude oil in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

-

50 mL of deionized water.

-

50 mL of brine solution.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification

Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear, colorless oil.

Data Summary and Expected Results

| Compound | MW ( g/mol ) | Amount | Equivalents | Moles (mmol) |

| 3-Hydroxybenzyl alcohol | 124.14 | 1.24 g | 1.0 | 10.0 |

| 2-Methylallyl chloride | 90.55 | 1.1 mL (1.0 g) | 1.1 | 11.0 |

| Potassium Carbonate | 138.21 | 2.07 g | 1.5 | 15.0 |

| Product | 178.23 | --- | --- | --- |

-

Expected Yield: 75-85%

-

Appearance: Clear, colorless oil.

-

TLC Rf: ~0.4 in 30% EtOAc/Hexanes (Note: Rf values can vary based on plate and chamber conditions).

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Reaction is sluggish or incomplete | 1. Insufficient base or base is not anhydrous. 2. Impure starting materials. 3. Insufficient temperature. | 1. Use freshly opened or properly dried K₂CO₃. Consider increasing to 2.0 eq. 2. Verify purity of reagents by NMR or TLC. 3. Ensure the reaction mixture is maintaining a gentle reflux. |

| Low yield after work-up | 1. Incomplete reaction. 2. Product loss during aqueous extraction. 3. Competing side reactions (e.g., C-alkylation).[1] | 1. Allow the reaction to run longer, confirming completion by TLC. 2. Ensure proper phase separation; perform a back-extraction of the aqueous layers with fresh EtOAc. 3. C-alkylation is less common with phenoxides but possible. Purification should separate isomers. |

| Product appears impure after column | 1. Co-elution of impurities. 2. Overloading the column. | 1. Adjust the eluent system to achieve better separation (e.g., use a shallower gradient or a different solvent system like Dichloromethane/Methanol). 2. Use an appropriate amount of silica gel relative to the crude product (typically 50:1 to 100:1 w/w). |

Safety Precautions

-